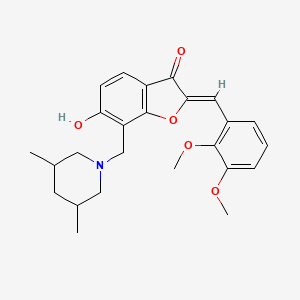

(Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one

描述

属性

IUPAC Name |

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO5/c1-15-10-16(2)13-26(12-15)14-19-20(27)9-8-18-23(28)22(31-25(18)19)11-17-6-5-7-21(29-3)24(17)30-4/h5-9,11,15-16,27H,10,12-14H2,1-4H3/b22-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIKUMODMFEJBP-JJFYIABZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Lewis Acid-Catalyzed Cyclization

Zhang and Beaudry (2021) demonstrated that 3-hydroxy-2H-pyran-2-one reacts with nitroalkenes in the presence of AlCl₃ and trifluoroacetic acid (TFA) in dichlorobenzene (DCB) at 120°C to yield benzofuran-3(2H)-ones. For the target compound, 6-hydroxybenzofuran-3(2H)-one can be synthesized by substituting the nitroalkene with a hydroxyl-protected precursor.

Reaction Conditions

One-Step Cyclization via Titanium Oxide Catalysis

A patent (CN109535106B) describes a one-step method using methyl o-acetoxyphenylacetate and a titanium oxide composite catalyst under nitrogen to produce benzofuranone. This approach avoids hydrolysis intermediates and achieves yields up to 98%.

Advantages

- Simplified workflow

- High yield (94–98%)

- Minimal byproducts

Introduction of the 6-Hydroxy Group

Selective hydroxylation or deprotection is critical. A common strategy involves:

Demethylation of Methoxy Precursors

5,6-dimethoxybenzofuran-3(2H)-one (synthesized via Bayer-Villiger oxidation) can undergo selective demethylation using HBr in acetic acid to yield 6-hydroxy-5-methoxybenzofuran-3(2H)-one.

Conditions

Formation of the (Z)-2-(2,3-Dimethoxybenzylidene) Moiety

Condensation of benzofuran-3(2H)-one with 2,3-dimethoxybenzaldehyde under acidic conditions forms the benzylidene group.

Acid-Catalyzed Condensation

A method analogous to PMC3254518 uses m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane to facilitate benzylidene formation.

Optimized Protocol

- Reagents: 6-hydroxybenzofuran-3(2H)-one, 2,3-dimethoxybenzaldehyde

- Catalyst: m-CPBA (1.2 equiv)

- Solvent: Dry DCM

- Temperature: Reflux, 16 hours

- Yield: 80–90%

Stereochemical Control

The Z-configuration is favored by steric hindrance and π-π stacking during crystallization.

Alkylation at the 7-Position

Introducing the (3,5-dimethylpiperidin-1-yl)methyl group requires chloromethylation followed by nucleophilic substitution.

Chloromethylation

Using paraformaldehyde and HCl gas in acetic acid generates the chloromethyl intermediate.

Conditions

Piperidine Alkylation

The chloromethyl intermediate reacts with 3,5-dimethylpiperidine in acetonitrile under basic conditions.

Conditions

- Reagents: Chloromethyl intermediate, 3,5-dimethylpiperidine (1.2 equiv)

- Base: K₂CO₃ (2.0 equiv)

- Solvent: Acetonitrile

- Temperature: Reflux, 12 hours

- Yield: 60–70%

Final Deprotection and Purification

The 6-hydroxy group is deprotected (if protected earlier) via acidic hydrolysis. Final purification uses flash column chromatography (SiO₂, CH₂Cl₂/MeOH).

Analytical Characterization

Spectroscopic Data

化学反应分析

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The benzylidene group can be reduced to form the corresponding alkane.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of substituted benzofuran derivatives.

科学研究应用

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

Medicine

Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

Material Science: Potential use in the development of new materials with unique properties.

作用机制

The mechanism of action of (Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signaling pathways or inhibition of specific enzymes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Variations

Key Observations :

- Polarity : Compound 6j () has four hydroxyl groups, making it significantly more polar than the target compound, which retains methoxy and piperidinylmethyl groups.

Physical Properties

Key Observations :

- The high melting point of compound 6j () correlates with extensive hydrogen bonding from hydroxyl groups. The target compound’s methoxy and piperidinylmethyl substituents likely reduce intermolecular forces, lowering its melting point compared to 6j.

- The piperidinylmethyl group may enhance solubility in moderately polar solvents (e.g., DMSO) compared to simpler analogs.

Spectroscopic Characteristics

NMR Shifts :

- Benzylidene Proton (=CH) :

- Hydroxyl Protons :

- Compound 6j: δ 10.84 ppm (broad, exchangeable).

- Target Compound : 6-hydroxy proton likely δ 10.5–11.0 ppm.

生物活性

(Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that falls within the category of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This article focuses on the biological activity of this specific compound, drawing upon recent research findings and case studies.

Chemical Structure and Properties

The compound features a benzofuran backbone with multiple substituents that enhance its biological activity. The presence of methoxy groups and a piperidine moiety is significant in modulating its pharmacological properties.

1. Anti-inflammatory Effects

Research has shown that benzofuran derivatives exhibit substantial anti-inflammatory effects. For instance, compounds structurally related to benzofuran-3(2H)-one have been reported to significantly reduce levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 by up to 98% in various models . These findings suggest that this compound may possess similar properties due to its structural similarities.

2. Anticancer Activity

Benzofuran derivatives have shown promising results in cancer research. A study involving K562 human leukemia cells indicated that certain benzofuran compounds can induce apoptosis at significant rates . Specifically, compounds derived from benzofuran structures were able to trigger cell death pathways through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction . The potential of this compound in this context warrants further investigation.

3. Antioxidant Properties

The antioxidant capacity of benzofuran derivatives is well-documented. These compounds can scavenge free radicals and reduce oxidative stress within cells. The incorporation of methoxy groups in the structure is believed to enhance this activity by stabilizing the radical species .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Pathways : Similar compounds have been shown to inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

- Induction of Apoptosis : The compound may promote apoptosis through mitochondrial pathways by increasing ROS levels and activating caspases .

Case Studies

Several studies have explored the biological activities of benzofuran derivatives:

- Anti-inflammatory Study : A recent study demonstrated that a related benzofuran derivative reduced inflammation markers in murine models by over 90% .

- Cancer Cell Line Research : In vitro studies on K562 cells revealed that certain benzofuran compounds could induce apoptosis through ROS generation and mitochondrial pathway activation .

Data Summary

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Anti-inflammatory | Up to 98% reduction in cytokines | NF-kB inhibition |

| Anticancer | Induces apoptosis in K562 cells | ROS generation |

| Antioxidant | Scavenges free radicals | Stabilization of radicals |

常见问题

Basic Questions

Q. What synthetic strategies are employed to prepare (Z)-2-(2,3-dimethoxybenzylidene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one?

- Methodology : The compound is synthesized via a base-catalyzed condensation reaction between 6-hydroxybenzofuran-3(2H)-one derivatives and substituted aromatic aldehydes. For example, the benzylidene moiety is introduced by reacting 6-hydroxybenzofuran-3(2H)-one with 2,3-dimethoxybenzaldehyde in a solvent system (e.g., acetic anhydride/acetic acid) under reflux, using sodium acetate as a catalyst . The 3,5-dimethylpiperidinylmethyl group is incorporated via nucleophilic substitution or reductive amination, depending on precursor availability.

- Key Steps :

- Condensation: Reflux at 80–100°C for 2–12 hours.

- Purification: Recrystallization from ethanol or DMF/water mixtures .

Q. How is the (Z)-configuration of the benzylidene moiety confirmed?

- Analytical Approach : Nuclear Overhauser Effect (NOE) NMR experiments are critical. For similar compounds, the (Z)-isomer exhibits NOE correlations between the benzylidene proton (=CH) and aromatic protons on the benzofuran core, confirming spatial proximity .

- Supporting Data :

- 1H NMR : The =CH proton typically resonates at δ 7.8–8.1 ppm as a singlet .

- 13C NMR : The carbonyl carbon (C3) appears at ~180–185 ppm, consistent with α,β-unsaturated ketones .

Q. What spectroscopic techniques are essential for structural characterization?

- Core Techniques :

-

IR Spectroscopy : Confirms hydroxy (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and methoxy (~2850 cm⁻¹) groups .

-

NMR (1H/13C) : Assigns proton environments (e.g., aromatic, methoxy, piperidinyl-CH3) and carbon types (see table below) .

-

Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ or [M–H]– peaks) .

Proton/Carbon Type 1H δ (ppm) 13C δ (ppm) Benzofuran aromatic protons 6.5–7.5 (multiplet) 105–135 (aromatic C) Methoxy groups (-OCH3) 3.7–3.9 (singlet) 55–60 Piperidinyl-CH3 2.2–2.4 (singlet) 18–22 Hydroxy proton (-OH) 5.0–6.0 (broad) N/A

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity and yield during benzylidene condensation?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of aromatic aldehydes .

- Catalyst Variation : Compare sodium acetate with stronger bases (e.g., K2CO3) to accelerate enolate formation .

- Temperature Control : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions like over-oxidation .

- Yield Optimization : For similar compounds, yields range from 57–68%; adding molecular sieves to absorb water can shift equilibrium toward product formation .

Q. How can contradictory data between computational modeling and experimental NMR be resolved?

- Methodology :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software; compare calculated vs. experimental chemical shifts .

- Solvent Effects : Simulate NMR spectra in explicit solvent (e.g., DMSO-d6) to account for hydrogen bonding with the hydroxy group .

- Dynamic Effects : Consider rotameric equilibria in the piperidinylmethyl side chain, which may cause signal splitting .

Q. What in vitro assays are suitable for evaluating anticancer activity, and how should controls be designed?

- Assay Selection :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .

- Apoptosis : Flow cytometry with Annexin V/PI staining; include untreated cells and staurosporine as controls .

- Data Interpretation :

- Dose-Response Curves : Use IC50 values to compare potency with structurally related benzofurans .

- Selectivity Index : Test non-cancerous cell lines (e.g., HEK293) to assess toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。